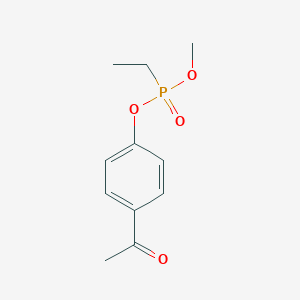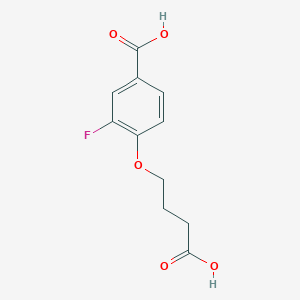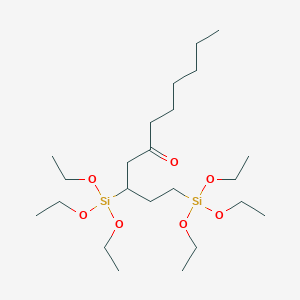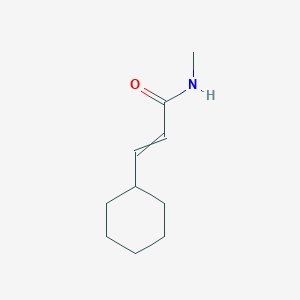
5,8-Bis(4-fluorophenyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Bis(4-fluorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The presence of fluorine atoms in this compound enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,8-Bis(4-fluorophenyl)quinoxaline can be synthesized through the condensation of 4-fluoroaniline with 1,2-diketones. One efficient method involves the use of titanium silicate-1 as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound typically involves the use of transition-metal-free catalysis to ensure cost-effectiveness and environmental sustainability . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Bis(4-fluorophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, cerium ammonium nitrate, and sulfamic acid . Reaction conditions vary depending on the desired product, but typically involve refluxing in ethanol or acetic acid.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
5,8-Bis(4-fluorophenyl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,8-Bis(4-fluorophenyl)quinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Quinazoline
- Cinnoline
- Phthalazine
Uniqueness
5,8-Bis(4-fluorophenyl)quinoxaline is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it more effective in various applications compared to its non-fluorinated counterparts .
Properties
CAS No. |
919282-35-2 |
|---|---|
Molecular Formula |
C20H12F2N2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
5,8-bis(4-fluorophenyl)quinoxaline |
InChI |
InChI=1S/C20H12F2N2/c21-15-5-1-13(2-6-15)17-9-10-18(14-3-7-16(22)8-4-14)20-19(17)23-11-12-24-20/h1-12H |
InChI Key |
OSGYFYFSCMHYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(C=C2)C4=CC=C(C=C4)F)N=CC=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)
![3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine](/img/structure/B14203582.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)


![Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate](/img/structure/B14203603.png)
![2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol](/img/structure/B14203618.png)

![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)

![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)


